molecular formula C8H4F9NO5S B13930979 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 252937-66-9

1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B13930979
CAS No.: 252937-66-9
M. Wt: 397.17 g/mol
InChI Key: YUOCJTKDRNYTFJ-UHFFFAOYSA-N
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Description

1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a fluorinated organic compound. It is characterized by the presence of a nonafluorobutane sulfonyl group attached to a pyrrolidine-2,5-dione structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of nonafluorobutanesulfonyl fluoride with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Nonafluorobutanesulfonyl fluoride+Pyrrolidine-2,5-dioneThis compound\text{Nonafluorobutanesulfonyl fluoride} + \text{Pyrrolidine-2,5-dione} \rightarrow \text{this compound} Nonafluorobutanesulfonyl fluoride+Pyrrolidine-2,5-dione→this compound

Industrial Production Methods

On an industrial scale, the production of this compound involves the anodic fluorination of sulfolene, followed by the reaction with pyrrolidine-2,5-dione. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The nonafluorobutane sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols yield nonafluorobutanesulfonate esters .

Scientific Research Applications

1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves the interaction of the nonafluorobutane sulfonyl group with various molecular targets. The compound acts as a strong electrophile, facilitating nucleophilic substitution reactions. The electron-withdrawing nature of the nonafluorobutane group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nonafluorobutane sulfonyl group and the pyrrolidine-2,5-dione structure. This combination imparts distinct chemical properties, making it highly reactive and versatile in various applications.

Properties

CAS No.

252937-66-9

Molecular Formula

C8H4F9NO5S

Molecular Weight

397.17 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C8H4F9NO5S/c9-5(10,7(13,14)15)6(11,12)8(16,17)24(21,22)23-18-3(19)1-2-4(18)20/h1-2H2

InChI Key

YUOCJTKDRNYTFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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